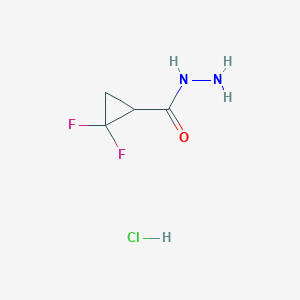

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride

Description

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride is a cyclopropane derivative featuring a difluorinated cyclopropane ring and a carbohydrazide functional group. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations. This compound is hypothesized to serve as a precursor for synthesizing bioactive molecules, particularly antibiotics or antiviral agents, given the established role of cyclopropane derivatives in drug discovery (e.g., quinolone antibiotics) .

Properties

IUPAC Name |

2,2-difluorocyclopropane-1-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N2O.ClH/c5-4(6)1-2(4)3(9)8-7;/h2H,1,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMJQPYZZSOQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride typically involves the reaction of 2,2-difluorocyclopropane with carbohydrazide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

Scientific Research Applications

Key Reaction Pathways

- Oxidation : This compound can undergo oxidation to yield various products depending on the oxidizing agent used.

- Reduction : Reduction reactions can lead to the formation of hydrazine derivatives.

- Substitution : The fluorine atoms can be substituted with other functional groups under specific conditions.

Chemistry

In chemistry, 2,2-difluorocyclopropane-1-carbohydrazide hydrochloride serves as a building block for synthesizing complex fluorinated compounds. The incorporation of fluorine atoms significantly alters the physical and chemical properties of the resulting compounds, enhancing their utility in various applications.

Biology

The compound has been investigated for its potential as a biochemical probe due to its unique structure. Its ability to interact with biological macromolecules opens avenues for studying enzyme mechanisms and receptor interactions. For example, it has been shown to act as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity, providing insights into enzyme kinetics and mechanisms .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties , particularly as an antiviral or anticancer agent. Its mechanism of action involves interactions with molecular targets such as enzymes or receptors, where the fluorine atoms and carbohydrazide group enhance binding affinity and specificity .

Industry

The compound is also utilized in the development of new materials with specific properties. The incorporation of fluorine into materials can impart desirable characteristics such as increased stability or altered solubility, making it valuable in industrial applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (a derivative) acts as an inhibitor of ACC deaminase. The research highlighted its stability under physiological conditions and its potential to provide insights into enzyme mechanisms . This illustrates the compound's utility in biochemical research.

Case Study 2: Synthesis of Fluorinated Compounds

Research has shown that 2,2-difluorocyclopropane derivatives can be synthesized efficiently using various methods. For instance, employing sodium bromodifluoroacetate in difluorocyclopropanation reactions yielded high product yields . Such studies underline the importance of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and carbohydrazide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopropane Derivatives

Physicochemical Properties

- Solubility: Hydrochloride salts universally improve aqueous solubility. For example, 1-amino-2,2-difluorocyclopropane HCl is highly soluble in polar solvents, facilitating its use in synthetic reactions .

- Stability: The difluorocyclopropane moiety increases ring stability compared to non-fluorinated analogs, reducing ring-opening tendencies under thermal or acidic conditions.

- Reactivity : The carbohydrazide group in the target compound offers nucleophilic sites for condensation reactions, distinguishing it from amine derivatives like those in Table 1.

Biological Activity

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes two fluorine atoms and a carbohydrazide moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including applications in medicinal chemistry and biochemistry.

- Molecular Formula : C4H6F2N2O·HCl

- CAS Number : 2226716-01-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, potentially allowing it to modulate various biochemical pathways. Research indicates that it may inhibit certain enzyme activities or alter receptor functions, leading to its observed biological effects.

Antiviral and Anticancer Properties

Studies have explored the efficacy of this compound as a potential antiviral and anticancer agent. Preliminary findings suggest that the compound may exhibit inhibitory effects against viral replication and cancer cell proliferation. For instance, in vitro assays demonstrated that treatment with this compound led to reduced viability of specific cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in critical metabolic pathways. For example, it may act as a competitive inhibitor for certain hydrolases or kinases, impacting cellular signaling and metabolic processes. The specific mechanisms remain under investigation, but initial data indicate promising results in enzyme inhibition assays.

Case Studies

- Anticancer Activity : In a study involving various cancer cell lines, this compound was shown to reduce cell proliferation by up to 50% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction through caspase activation.

- Antiviral Effects : In another investigation focused on viral infections, this compound demonstrated significant antiviral activity against a panel of viruses, including influenza and herpes simplex virus (HSV). The effective concentration (EC50) was determined to be around 5 µM, suggesting a strong potential for further development as an antiviral agent.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antiviral, Anticancer | Enzyme inhibition, receptor modulation |

| 1,1-Difluorocyclopropane-1-carbohydrazide | Limited studies available | Unknown |

| 2,2-Difluorocyclopropane-1-carboxylic acid | Moderate anticancer activity | Unknown |

Q & A

Q. What are the key synthetic pathways for preparing 2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride, and what parameters critically affect yield and purity?

The synthesis typically involves multi-step organic reactions, such as cyclopropanation via the Friedel-Crafts acylation of fluorinated aromatic precursors, followed by asymmetric cyclopropane formation and hydrazide functionalization. Critical parameters include:

Q. How is structural integrity validated for this compound in laboratory settings?

Validation involves:

Q. What storage conditions ensure the compound’s stability?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Light exposure : Protect from UV light to avoid cyclopropane ring degradation .

- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological approaches include:

- Dose-response replication : Validate activity across multiple cell lines (e.g., neuroprotective assays in SH-SY5Y cells) .

- Orthogonal assays : Combine in vitro binding affinity measurements (e.g., SPR) with functional assays (e.g., calcium flux) to confirm target engagement .

- Batch-to-batch analysis : Compare purity and enantiomeric excess (ee) to rule out synthetic variability .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

Q. How do enantiomeric differences impact biological activity?

Q. What methodologies assess metabolic pathway interactions?

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation .

- Metabolite profiling : Use LC-MS/MS to detect hydrazide cleavage products or fluorinated metabolites .

Q. How can researchers mitigate toxicity risks during preclinical studies?

Q. What analytical techniques are used to quantify trace impurities?

Q. How is the compound’s stability under physiological conditions evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.